molecular formula C6H7Cl2F3N2 B3377796 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride CAS No. 135206-93-8

2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride

Cat. No.: B3377796
CAS No.: 135206-93-8
M. Wt: 235.03 g/mol
InChI Key: UKSYSNBTTVWGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(chloromethyl)-1-(2,2,2-trifluoroethyl)imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2.ClH/c7-3-5-11-1-2-12(5)4-6(8,9)10;/h1-2H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSYSNBTTVWGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CCl)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135206-93-8
Record name 1H-Imidazole, 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135206-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with an imidazole derivative. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride to introduce the chloromethyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction Reactions: The trifluoroethyl group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thioethers, and secondary amines.

    Oxidation Reactions: Products include imidazole N-oxides.

    Reduction Reactions: Products include partially or fully reduced trifluoroethyl derivatives.

Scientific Research Applications

Overview

2-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride is a synthetic compound that has garnered attention in various scientific fields due to its unique structural properties. The compound features a trifluoroethyl group and an imidazole ring, which contribute to its diverse applications in chemistry, biology, and medicine.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex molecules, particularly those incorporating trifluoroethyl groups. The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical transformations .

Biology

  • Biochemical Probes : Research has investigated the compound's potential as a biochemical probe due to its capability to interact with biological macromolecules. This interaction can lead to insights into enzyme mechanisms and receptor functions .

Medicine

  • Pharmaceutical Intermediate : There is ongoing exploration into its use as a pharmaceutical intermediate, especially in the development of antifungal and antibacterial agents. The unique structural features may enhance the bioactivity and metabolic stability of drug candidates .

Industry

  • Agrochemicals and Specialty Chemicals : The compound is utilized in the production of agrochemicals and other specialty chemicals, where its unique properties can be leveraged for specific applications .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 135206-93-8
  • Molecular Formula : C₆H₇Cl₂F₃N₂
  • Molecular Weight : 235.03 g/mol
  • Structure : Features a chloromethyl (-CH₂Cl) group at the 2-position and a 2,2,2-trifluoroethyl (-CH₂CF₃) group at the 1-position of the imidazole ring, with a hydrochloride counterion .

Key Properties :

  • Reactivity : The chloromethyl group is a reactive site for nucleophilic substitution, while the trifluoroethyl group provides strong electron-withdrawing effects due to fluorine atoms.
  • Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging its dual functional groups for further derivatization .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of substituents, molecular weights, and functional groups is summarized below:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Features
Target Compound (135206-93-8) C₆H₇Cl₂F₃N₂ 235.03 -CH₂Cl (2), -CH₂CF₃ (1) High electrophilicity; halogen-rich
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride (718642-27-4) C₅H₉ClN₂O 164.59 -CH₂OH (2), -CH₃ (1) Polar hydroxyl group; lower reactivity
2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (78667-04-6) C₅H₈Cl₂N₂ 179.04 -CH₂Cl (2), -CH₃ (1) Chloromethyl without fluorine substitution
2-(Chloromethyl)-1-(difluoromethyl)-1H-imidazole hydrochloride (1049718-73-1) C₅H₆Cl₂F₂N₂ 203.02 -CH₂Cl (2), -CHF₂ (1) Reduced fluorine content vs. target
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride (N/A) C₇H₁₂Cl₂N₂ 207.09 -CH₂CH₂Cl (1), -CH₂CH₃ (2) Ethyl and chloroethyl substituents

Biological Activity

2-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, including a trifluoroethyl group and an imidazole ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₆ClF₃N₂
  • Molecular Weight : 235.04 g/mol
  • IUPAC Name : 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)imidazole hydrochloride
  • SMILES : C1=CN(C(=N1)CCl)CC(F)(F)F

The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules:

  • Lipophilicity Enhancement : The trifluoroethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.
  • Enzyme Interaction : The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction may lead to diverse biological effects depending on the target pathways involved .

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study explored analogues of imidazole compounds as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups at specific positions was crucial for enhancing antibacterial activity .

Antifungal Properties

Imidazole compounds are well-known for their antifungal properties. The explored compound may serve as an intermediate in the synthesis of antifungal agents due to its structural characteristics.

Case Studies

  • Antibacterial Studies : A study focused on 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analogues demonstrated that modifications at the C-2 position significantly affected antibacterial efficacy against resistant strains .
  • Pharmacological Investigations : Another investigation highlighted the role of trifluoromethyl groups in enhancing the pharmacokinetic profiles of drugs, suggesting that similar modifications in imidazole derivatives could lead to improved drug candidates .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(Chloromethyl)-1H-imidazoleStructureModerate antibacterial activity
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazoleStructureHigh antibacterial activity against MRSA
1-(Trifluoroethyl)-imidazoleStructureAntifungal properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride?

  • Methodology :

  • Imidazole Ring Formation : Cyclization of α-halo ketones with 1,2-diamines under acidic conditions (e.g., ZnCl₂ catalysis) is a foundational step .
  • Trifluoroethyl Group Introduction : Nucleophilic substitution using 2,2,2-trifluoroethyl bromide with a base (e.g., K₂CO₃) at controlled temperatures (60–80°C) .
  • Hydrochloride Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. How can the compound’s purity and structural integrity be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., chloromethyl at C2: δ 4.2–4.5 ppm for CH₂Cl; trifluoroethyl at N1: δ 3.8–4.0 ppm for CF₃CH₂) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., monoclinic P2₁/c symmetry observed in similar imidazoles) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What stability protocols are recommended for long-term storage?

  • Storage Conditions :

  • Store in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the chloromethyl group .
  • Avoid aqueous solutions unless buffered at pH 4–6 to minimize decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoroethyl group during synthesis?

  • Reaction Mechanism :

  • The trifluoroethyl group’s electron-withdrawing nature enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution .
  • Computational studies (DFT) predict a lower activation energy (~15 kcal/mol) for CF₃CH₂Br compared to non-fluorinated analogs .
    • Experimental Validation : Isotope labeling (¹⁸O/²H) can track kinetic isotope effects in substitution reactions .

Q. How can contradictory biological activity data (e.g., MIC values) be resolved?

  • Data Reconciliation Strategies :

  • Structural-Activity Analysis : Compare MIC data across analogs (e.g., chloromethyl vs. bromomethyl derivatives). For example, chloromethyl imidazoles show 2–4× higher antibacterial activity than bromo analogs .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS) to standardize bioavailability in assays .
    • Table : Comparative MIC Data for Imidazole Derivatives
DerivativeAntibacterial (µg/mL)Antifungal (µg/mL)
Chloromethyl analog1632
Bromomethyl analog3264
Source: Adapted from

Q. What computational tools predict the compound’s interactions with biological targets?

  • Docking Studies :

  • Use Schrödinger Suite or AutoDock Vina to model binding to cytochrome P450 enzymes. The trifluoroethyl group’s hydrophobicity improves binding affinity (ΔG ≈ −9.2 kcal/mol) .
    • MD Simulations : Analyze conformational stability in lipid bilayers to assess membrane permeability .

Methodological Notes

  • Contradiction Handling : Discrepancies in reaction yields (e.g., 60% vs. 75%) may arise from solvent purity (anhydrous vs. technical grade). Always use HPLC-grade solvents for reproducibility .
  • Fluorine-Specific Effects : The CF₃ group’s metabolic stability reduces oxidative degradation in vivo, confirmed by LC-MS stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride
Reactant of Route 2
2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.